Tyrosine disodium dihydrate
Overview
Description
Synthesis Analysis
The synthesis of tyrosine derivatives, including tyrosine disodium dihydrate, involves chemical reactions where tyrosine acts as a precursor. For instance, tyrosine has been used as a pH-dependent reducing agent under alkaline conditions to synthesize silver nanoparticles, demonstrating its reductive capability in synthetic processes (Selvakannan et al., 2004). Moreover, L-tyrosine has catalyzed the synthesis of biologically active compounds under green chemistry conditions, showcasing its versatility in synthesis applications (Khaskel et al., 2014).
Molecular Structure Analysis
The molecular structure of tyrosine and its derivatives, including tyrosine disodium dihydrate, reveals significant insights into their chemical behavior and interactions. For example, neutron diffraction techniques have provided precise information about the structure of L-tyrosine, highlighting the zwitterion form in its crystalline state and detailing the hydrogen bonding networks (Frey et al., 1973).
Chemical Reactions and Properties
Tyrosine participates in various chemical reactions, indicating its potential reactivity as part of tyrosine disodium dihydrate. For instance, the redox properties of tyrosine are critical in biological processes such as water oxidation and DNA synthesis, demonstrating its importance in redox chemistry (Warren et al., 2012).
Physical Properties Analysis
The physical properties of tyrosine derivatives, including solubility, crystalline structure, and hydration states, are essential for understanding their behavior in various environments. For example, the synthesis and structural elucidation of tyrosinamide hydrogensquarate monohydrate provide valuable insights into the interactions and hydrogen bonding that influence the physical properties of tyrosine derivatives (Kolev et al., 2009).
Chemical Properties Analysis
The chemical properties of tyrosine disodium dihydrate can be inferred from studies on tyrosine and its reactions. For instance, the enzymatic polymerization of tyrosine derivatives showcases the chemical versatility of tyrosine, producing polymers with different structures and demonstrating the potential for creating a wide range of tyrosine-based materials (Fukuoka et al., 2002).
Scientific Research Applications
Neutrophil Activation in Arthritides : Tyrosine phosphorylation plays a critical role in the activation of human neutrophils by microcrystals like monosodium urate and calcium pyrophosphate dihydrate, which are key in the pathogenesis of arthritides such as acute gout and pseudogout. This phosphorylation involves several proteins and is distinct from patterns stimulated by other soluble or particulate agonists. Colchicine, a treatment for gout and pseudogout, inhibits this microcrystal-induced phosphorylation (Gaudry et al., 1993).
Role in Tyrosine Hydroxylase Activity : Tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine, involves a mononuclear Fe(II) and tetrahydropterin. Rapid-freeze quench Mossbauer spectroscopy has provided direct evidence for an Fe(IV) intermediate in tyrosine hydroxylase's catalytic reaction, marking the first direct evidence of a mononuclear Fe(IV) intermediate in aromatic hydroxylation reactions (Eser et al., 2007).
Biotechnological Applications in Mushroom Tyrosinases : Mushroom tyrosinases have been the focus of research due to their potential biotechnological applications. These include the production of L-DOPA from L-tyrosine, creating cross-linked protein networks for novel food additives, and detecting or removing phenolic compounds from wastewater. Significant research is ongoing in their production, recovery, and immobilization (Faria et al., 2007).
Biotechnological Synthesis of L-Tyrosine : L-tyrosine, produced biotechnologically, is a valuable precursor for various industrial and pharmaceutical applications. Recent advancements in recombinant DNA technology and bacterial physiology knowledge have led to more targeted genetic manipulations for l-tyrosine production (Lütke-Eversloh et al., 2007).
Melanogenesis Using Tyrosinate : Research indicates that L-tyrosinate, a form of L-tyrosine disodium salt, affects the oxidation of catecholic substances into melanin-like pigments. L-tyrosinate inhibits Fe2+/H2O2-mediated oxidation while promoting the auto-oxidation of ortho-diphenols like L-DOPA, dopamine, and epinephrine. These findings suggest potential applications in studying melanogenesis both in vitro and in vivo (Vercruysse & Richardson, 2018).
Safety And Hazards
Tyrosine disodium dihydrate is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation6. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition7.
Future Directions
Tyrosine disodium dihydrate is used as a cell culture media component for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies12. Its better solubility compared to L-Tyrosine makes it a reliable replacement when high concentrations of L-Tyrosine are required1.
properties
IUPAC Name |
disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;2*+1;;/p-2/t8-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTCFVUQORELJZ-USHJOAKVSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-].O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NNa2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153676 | |
Record name | Tyrosine disodium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosine disodium dihydrate | |
CAS RN |
122666-87-9 | |
Record name | Tyrosine disodium dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122666879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine disodium dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50153676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Tyrosine Disodium Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYROSINE DISODIUM DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RFD27DQ22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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